molecular formula C16H21N3O4 B2573798 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 898465-74-2

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2573798
CAS No.: 898465-74-2
M. Wt: 319.361
InChI Key: PWMKYPWALFEAEG-UHFFFAOYSA-N
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach is the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-ethoxyethyl)oxalamide
  • N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-hydroxyethyl)oxalamide

Uniqueness

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKYPWALFEAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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